2-(7,7,7-Trifluoro-6-hydroxyheptyl)benzimidazole
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Overview
Description
2-(7,7,7-Trifluoro-6-hydroxyheptyl)benzimidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7,7-Trifluoro-6-hydroxyheptyl)benzimidazole typically involves the reaction of 2-aminobenzimidazole with a fluorinated alkyl halide under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves nucleophilic substitution, where the amino group of the benzimidazole attacks the carbon atom of the alkyl halide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(7,7,7-Trifluoro-6-hydroxyheptyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the carbonyl group back to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(7,7,7-Trifluoro-6-oxoheptyl)benzimidazole.
Reduction: Formation of this compound or its de-fluorinated analogs.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7,7,7-Trifluoro-6-hydroxyheptyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(7,7,7-Trifluoro-6-hydroxyheptyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and altering its electronic properties. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(7,7,7-Trifluoro-6-hydroxyheptyl)naphtho-[2,3-d]-imidazole
- 4,6,7-Trifluoro-2-(trifluoromethyl)-1H-benzimidazole
- 2-(7,7,7-Trifluoro-6-hydroxyheptyl)benzothiazole
Uniqueness
2-(7,7,7-Trifluoro-6-hydroxyheptyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group and the hydroxyl group on the heptyl chain enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H17F3N2O |
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Molecular Weight |
286.29 g/mol |
IUPAC Name |
7-(1H-benzimidazol-2-yl)-1,1,1-trifluoroheptan-2-ol |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)12(20)8-2-1-3-9-13-18-10-6-4-5-7-11(10)19-13/h4-7,12,20H,1-3,8-9H2,(H,18,19) |
InChI Key |
NYUGBUKQPFQIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCC(C(F)(F)F)O |
Origin of Product |
United States |
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